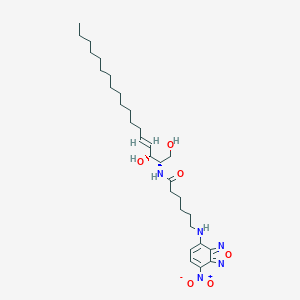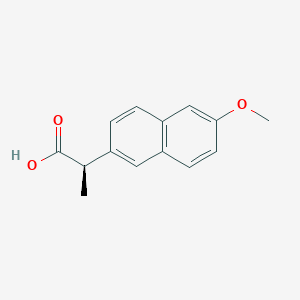
O-Acetil-L-homoserina clorhidrato
Descripción general
Descripción
O-Acetyl-L-homoserine hydrochloride: is a derivative of L-homoserine, an amino acid that plays a crucial role in the biosynthesis of methionine and other essential compounds. It is a colorless to white crystalline powder that is soluble in water and some organic solvents. This compound is significant in biochemical research and industrial applications due to its role as an intermediate in the synthesis of high-value chemicals such as L-methionine and γ-butyrolactone .
Aplicaciones Científicas De Investigación
O-Acetyl-L-homoserine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
O-Acetyl-L-homoserine (OAH) is a potential platform chemical for the production of high-value compounds . . Therefore, its primary targets are the enzymes involved in these biosynthetic pathways.
Mode of Action
OAH interacts with its targets through enzymatic reactions. When L-homoserine is used as the precursor, it needs to be activated by HCl before reacting with methanethiol to produce L-methionine . When oah is selected as the precursor, it can directly react with methanethiol or 3-methylthiopropionaldehyde to form l-methionine .
Biochemical Pathways
The biosynthetic pathway of OAH can be divided into two parts: the homoserine metabolic pathway and the acetyl coenzyme A (acetyl-CoA) metabolic pathway . The balance between these two pathways is crucial for the efficient production of OAH .
Pharmacokinetics
It is known that the production of oah can be enhanced by strengthening certain pathways and supplementing with certain feedstocks .
Result of Action
The result of OAH’s action is the production of high-value compounds such as L-methionine . L-methionine is an essential amino acid for humans and other animals, playing an important role in food, pharmaceuticals, and feed additives .
Action Environment
The action of OAH can be influenced by various environmental factors. For instance, the production of OAH can be enhanced by adding certain feedstocks such as acetate, citrate, and pantothenate . Furthermore, the expression of certain enzymes can be strengthened via strong promoters to increase the titer of OAH .
Análisis Bioquímico
Biochemical Properties
O-Acetyl-L-homoserine hydrochloride plays a crucial role in biochemical reactions, particularly in the biosynthesis of methionine. It interacts with several enzymes and proteins, including L-homoserine acetyltransferase, which catalyzes the acetylation of L-homoserine to form O-Acetyl-L-homoserine. This interaction is essential for the subsequent conversion of O-Acetyl-L-homoserine to methionine through the action of methionine synthase . Additionally, O-Acetyl-L-homoserine hydrochloride can interact with other biomolecules involved in metabolic pathways, influencing the overall metabolic flux and production of related compounds.
Cellular Effects
O-Acetyl-L-homoserine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in microbial cells such as Escherichia coli and Corynebacterium glutamicum, the presence of O-Acetyl-L-homoserine hydrochloride can enhance the production of methionine and other related compounds by altering the expression of genes involved in these pathways . This modulation can lead to increased metabolic activity and improved production yields in industrial fermentation processes.
Molecular Mechanism
The molecular mechanism of O-Acetyl-L-homoserine hydrochloride involves its binding interactions with specific enzymes and proteins. It acts as a substrate for L-homoserine acetyltransferase, facilitating the acetylation of L-homoserine. This acetylation is a critical step in the biosynthesis of methionine, as it enables the subsequent conversion of O-Acetyl-L-homoserine to methionine by methionine synthase . Additionally, O-Acetyl-L-homoserine hydrochloride may influence gene expression by interacting with regulatory proteins and transcription factors, thereby modulating the expression of genes involved in amino acid biosynthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Acetyl-L-homoserine hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that O-Acetyl-L-homoserine hydrochloride can be relatively stable under controlled conditions, but its degradation can occur over extended periods, leading to a decrease in its effectiveness . Long-term exposure to O-Acetyl-L-homoserine hydrochloride in in vitro or in vivo studies may result in changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of O-Acetyl-L-homoserine hydrochloride can vary with different dosages in animal models. At lower dosages, it may enhance the production of methionine and other related compounds without causing adverse effects. At higher dosages, O-Acetyl-L-homoserine hydrochloride may exhibit toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects observed in these studies indicate the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
O-Acetyl-L-homoserine hydrochloride is involved in several metabolic pathways, including the biosynthesis of methionine and other amino acids. It interacts with enzymes such as L-homoserine acetyltransferase and methionine synthase, which play key roles in these pathways . The presence of O-Acetyl-L-homoserine hydrochloride can influence metabolic flux and metabolite levels, leading to changes in the production of methionine and other related compounds. Additionally, it may interact with cofactors and other biomolecules that regulate these pathways, further modulating metabolic activity.
Transport and Distribution
The transport and distribution of O-Acetyl-L-homoserine hydrochloride within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins, facilitating its uptake and distribution within cells . Once inside the cells, O-Acetyl-L-homoserine hydrochloride can localize to specific compartments or organelles, where it exerts its effects on metabolic pathways and cellular processes.
Subcellular Localization
The subcellular localization of O-Acetyl-L-homoserine hydrochloride can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or mitochondria, where it interacts with enzymes and proteins involved in amino acid biosynthesis. The specific localization of O-Acetyl-L-homoserine hydrochloride can affect its interactions with biomolecules and its overall impact on cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl-L-homoserine hydrochloride typically involves the acetylation of L-homoserine. One common method is the enzymatic conversion using L-homoserine acetyltransferase. This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to L-homoserine, forming O-Acetyl-L-homoserine . The reaction conditions often include a buffered aqueous solution with a pH around 7.4, the presence of magnesium ions (Mg²⁺), and the substrates acetyl-CoA and L-homoserine .
Industrial Production Methods
Industrial production of O-Acetyl-L-homoserine hydrochloride can be achieved through microbial fermentation. Strains of Corynebacterium glutamicum and Escherichia coli are commonly used due to their efficiency in producing amino acids and their derivatives . By introducing exogenous L-homoserine acetyltransferase and optimizing the expression of key enzymes, significant yields of O-Acetyl-L-homoserine can be achieved. For instance, engineered strains of Corynebacterium glutamicum have been reported to produce up to 17.4 g/L of O-Acetyl-L-homoserine in a 5-L bioreactor .
Análisis De Reacciones Químicas
Types of Reactions
O-Acetyl-L-homoserine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with methanethiol or 3-methylthiopropionaldehyde to form L-methionine.
Hydrolysis: The acetyl group can be hydrolyzed to yield L-homoserine.
Common Reagents and Conditions
Methanethiol: Used in the synthesis of L-methionine from O-Acetyl-L-homoserine.
3-Methylthiopropionaldehyde: Another reagent for the synthesis of L-methionine.
Hydrochloric Acid (HCl): Used to activate L-homoserine before it reacts with methanethiol.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
L-Homoserine: The non-acetylated form of O-Acetyl-L-homoserine, involved in similar metabolic pathways.
L-Methionine: An essential amino acid synthesized from O-Acetyl-L-homoserine.
γ-Butyrolactone: A high-value chemical that can be synthesized from O-Acetyl-L-homoserine.
Uniqueness
O-Acetyl-L-homoserine hydrochloride is unique due to its role as an intermediate in the biosynthesis of methionine and its potential for industrial production through microbial fermentation. Its ability to be synthesized efficiently using engineered microbial strains makes it a valuable compound for both research and industrial applications .
Propiedades
IUPAC Name |
(2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZHWEFUZURWRL-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)













